molecular formula C3H8Br3N B1203817 2,3-Dibromopropylamine hydrobromide CAS No. 6963-32-2

2,3-Dibromopropylamine hydrobromide

Cat. No.: B1203817
CAS No.: 6963-32-2
M. Wt: 297.81 g/mol
InChI Key: NQVQUJRBCVAMIL-UHFFFAOYSA-N
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Description

2,3-Dibromopropylamine hydrobromide is a chemical compound with the molecular formula C3H8Br3N. It is a brominated amine, where two bromine atoms are attached to the second and third carbon atoms of a propylamine chain, and an additional hydrobromide group is present. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropylamine hydrobromide typically involves the bromination of propylamine. One common method is the reaction of propylamine with bromine in the presence of a solvent like acetic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + 2 \text{Br2} \rightarrow \text{CH3CH(Br)CH2(Br)NH2} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to avoid over-bromination and to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropylamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of diols.

    Cyclization Reactions: It can undergo intramolecular cyclization to form azetidine derivatives when treated with strong bases like n-butyllithium.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Bases: n-Butyllithium, sodium hydride, and potassium tert-butoxide.

Major Products:

    Diols: Formed by substitution of bromine atoms with hydroxide ions.

    Azetidine Derivatives: Formed by intramolecular cyclization.

Scientific Research Applications

2,3-Dibromopropylamine hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the formation of azetidine derivatives.

    Biology: Used in studies involving the modification of biomolecules.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-dibromopropylamine hydrobromide involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound highly reactive towards nucleophiles, facilitating substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of azetidine derivatives through intramolecular cyclization.

Comparison with Similar Compounds

  • 3-Bromopropylamine hydrobromide
  • 2-Bromoethylamine hydrobromide
  • 1,3-Dibromopropane

Comparison: 2,3-Dibromopropylamine hydrobromide is unique due to the presence of two bromine atoms on adjacent carbon atoms, which significantly enhances its reactivity compared to similar compounds with only one bromine atom or bromine atoms on non-adjacent carbons. This increased reactivity makes it particularly useful in the synthesis of azetidine derivatives and other complex molecules.

Properties

IUPAC Name

2,3-dibromopropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQUJRBCVAMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-32-2
Record name 1-Propanamine, 2,3-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6963-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromopropylammonium bromide
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Record name 6963-32-2
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Record name 2,3-dibromopropylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-Dibromopropylamine hydrobromide uniquely reactive in the synthesis of 1-Azabicyclo[1.1.0]butane (ABB)?

A1: this compound serves as a key starting material for synthesizing the highly strained 1-Azabicyclo[1.1.0]butane (ABB) [, , , ]. The molecule's unique reactivity stems from the presence of two bromine atoms on adjacent carbons, primed for consecutive cyclization reactions. Interestingly, research has shown that organolithium compounds and lithium amides are exceptionally effective in promoting this cyclization, while other bases like potassium, sodium, or magnesium species yield almost no ABB [, , ]. This suggests a crucial role for the lithium cation in the reaction mechanism.

Q2: Can you elaborate on the proposed mechanism for this lithium-mediated cyclization?

A2: Studies suggest that the cyclization proceeds through a consecutive SN2 mechanism [, , ]. The lithium cation is proposed to activate the carbon-bromine (C-Br) bond through intermolecular coordination with the bromine atom. This coordination facilitates the intramolecular attack of the nitrogen lone pair on the activated carbon, leading to the formation of an aziridine intermediate. A second intramolecular cyclization, again facilitated by lithium coordination and driven by the release of ring strain, then yields the final 1-Azabicyclo[1.1.0]butane (ABB) product.

Q3: What are the synthetic applications of 1-Azabicyclo[1.1.0]butane (ABB) derived from this compound?

A3: 1-Azabicyclo[1.1.0]butane (ABB), synthesized from this compound, serves as a valuable intermediate for synthesizing various 3-substituted azetidine derivatives [, ]. This is achieved by reacting ABB with a range of electrophiles, including acids, acyl chlorides, anhydrides, and halogens. These 3-substituted azetidines find applications in medicinal chemistry and materials science.

Q4: Has computational chemistry been employed to study this unique cyclization reaction?

A4: While the provided research articles do not delve into detailed computational studies, they highlight the importance of lithium coordination in the reaction mechanism [, , ]. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states involved in the consecutive cyclization steps, the role of lithium coordination, and the energy profile of the reaction pathway. Such computational investigations could further elucidate the unique reactivity of this compound and facilitate the development of novel synthetic routes to strained cyclic compounds.

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